molecular formula C18H20ClN3O3S2 B2863883 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 880401-36-5

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2863883
CAS No.: 880401-36-5
M. Wt: 425.95
InChI Key: JRWDRIQHHIXBIH-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-based carboxamide derivative characterized by a chloro substituent at position 5, a methylsulfanyl group at position 2, and a carboxamide moiety at position 2. The carboxamide nitrogen is further substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and a 4-methylbenzyl group. Its molecular formula is C₂₀H₂₂ClN₃O₃S₂, with a molecular weight of 464.03 g/mol.

Properties

IUPAC Name

5-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S2/c1-12-3-5-13(6-4-12)10-22(14-7-8-27(24,25)11-14)17(23)16-15(19)9-20-18(21-16)26-2/h3-6,9,14H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWDRIQHHIXBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NC(=NC=C3Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with a molecular formula of C15H18ClN3O2S2 and a molecular weight of approximately 359.89 g/mol. This compound belongs to the class of pyrimidine derivatives and has demonstrated significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The unique structure of this compound includes:

  • Chloro substituent : Enhances reactivity and interaction with biological targets.
  • Methylsulfanyl group : Contributes to its potential biological activity.
  • Tetrahydrothiophene moiety : Adds to the compound's chemical versatility.

Biological Activities

Research on compounds similar to this compound suggests several key biological activities:

  • Antimicrobial Activity :
    • Compounds with similar structures have shown significant antimicrobial properties against various pathogens, including Staphylococcus epidermidis and Staphylococcus haemolyticus .
    • The presence of the methylsulfanyl group may enhance the compound's ability to disrupt microbial cell membranes.
  • Antioxidant Activity :
    • The compound has been noted for its antioxidant properties, effectively scavenging DPPH radicals, which indicates potential in mitigating oxidative stress .
  • Antitumor Activity :
    • Preliminary studies indicate that modifications in the pyrimidine structure can lead to enhanced antitumor effects. For instance, related compounds have demonstrated efficacy against breast cancer cell lines, such as MCF-7 .
    • The structural features suggest possible inhibition of specific enzymes or receptors involved in cancer progression.
  • Enzyme Inhibition :
    • Similar pyrimidine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), with some showing promising IC50 values . This suggests potential applications in treating neurodegenerative diseases.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological ActivityReference
5-Chloro-N-(2-chlorophenyl)methyl-N-(1,1-dioxo-thiolan)Chloro and thiolane groupsAnticancer activity
5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)Piperidine and ethyl groupsPotential antithrombotic effects
(S)-5-Chloro-N-(1-(3-methoxypropyl)piperidin)Piperidine derivative with methoxy substitutionAnticancer properties

Synthetic Pathways

The synthesis of this compound typically involves several steps, including:

  • Formation of the pyrimidine ring through condensation reactions.
  • Introduction of functional groups , such as chloro and methylsulfanyl, using chlorination and alkylation methods.
  • Purification and characterization using techniques like NMR and mass spectrometry to confirm the structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on substituent variations, physicochemical properties, and synthetic pathways.

Table 1: Structural Comparison of Key Compounds

Compound Name (IUPAC) Core Structure Substituents Key Features Potential Applications
Target Compound : 5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide Pyrimidine - Cl (C5)
- CH₃S (C2)
- 1,1-dioxidotetrahydrothiophen-3-yl
- 4-methylbenzyl
High polarity (sulfone group)
Moderate lipophilicity (aromatic ring)
Kinase inhibition, antimicrobial agents
5-Chloro-N-{2-[(4-Methoxyphenyl)Carbamoyl]-1-Benzofuran-3-yl}-2-(Prop-2-en-1-ylsulfanyl)Pyrimidine-4-Carboxamide Pyrimidine-Benzofuran hybrid - Cl (C5)
- CH₂=CHCH₂S (C2)
- 4-methoxyphenyl
Extended aromatic system (benzofuran)
Electrophilic allyl sulfide
Anticancer, anti-inflammatory
5-Chloro-N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-2-[(4-Methylbenzyl)Sulfonyl]Pyrimidine-4-Carboxamide Pyrimidine-Thiadiazole hybrid - Cl (C5)
- SO₂-(4-methylbenzyl) (C2)
- 5-ethyl-thiadiazole
Strong electron-withdrawing sulfonyl group
Thiadiazole enhances metabolic stability
KCNQ2 channel modulation, anticonvulsant
N-(4-Chlorophenyl)-3-Formyl-6-Methyl-4-Aryl-2-Thioxo-Tetrahydropyrimidine-5-Carboxamide Tetrahydropyrimidine - Cl (aryl)
- Thioxo (C2)
- Formyl (C3)
Reduced aromaticity
Thione group for metal coordination
Antitubercular, antifungal

Physicochemical and Pharmacokinetic Insights

  • Target Compound : The 1,1-dioxidotetrahydrothiophen-3-yl group increases solubility compared to purely aromatic substituents (e.g., benzofuran in ), while the methylsulfanyl group offers moderate metabolic stability compared to sulfonyl derivatives (e.g., ).
  • Synthetic Accessibility : The target compound’s synthesis likely involves amide coupling (similar to ), whereas thiadiazole-containing analogs require heterocycle formation via cyclization of thiosemicarbazides.

Research Findings from Analogous Structures

  • The benzofuran hybrid may exhibit anti-inflammatory activity due to structural resemblance to COX-2 inhibitors.
  • Aggregation Behavior : Quaternary ammonium analogs (e.g., in ) demonstrate critical micelle concentration (CMC) values influenced by alkyl chain length; the target compound’s 4-methylbenzyl group may similarly affect self-assembly in solution.

Methodological Considerations in Comparative Studies

The assessment of compound similarity relies on metrics like Tanimoto coefficients or 3D shape alignment (e.g., ROCS). However, subtle substituent changes (e.g., sulfanyl vs. sulfonyl) can drastically alter bioactivity despite high structural similarity . For example:

  • Sulfanyl (S–CH₃) : Enhances π-π stacking but is prone to oxidative metabolism.
  • Sulfonyl (SO₂) : Improves metabolic stability but may reduce membrane permeability.

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